molecular formula C28H23ClN2O2 B308978 N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide

N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide

Cat. No. B308978
M. Wt: 454.9 g/mol
InChI Key: HSXXOSFKEDFXIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide, also known as DPA, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. This compound is a member of the benzamide family and has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide is not fully understood, but it is thought to act by disrupting the function of certain enzymes and proteins involved in cancer cell growth and neurodegeneration. N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells. Additionally, N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide has been shown to inhibit the activity of beta-secretase, an enzyme involved in the formation of amyloid-beta plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis in cancer cells, and the inhibition of amyloid-beta plaque formation in Alzheimer's disease. Additionally, N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide has been shown to have anti-inflammatory and antioxidant effects, making it a promising candidate for further investigation in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide in lab experiments is its high potency and specificity, which allows for precise targeting of cancer cells and neurodegenerative disease pathways. Additionally, N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide has been shown to have low toxicity in animal models, making it a relatively safe compound for use in lab experiments.
However, one limitation of using N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide in lab experiments is its relatively complex synthesis method, which can make it difficult and time-consuming to produce in large quantities. Additionally, the mechanism of action of N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide is not fully understood, which can make it challenging to design experiments that effectively target its therapeutic effects.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide, including:
1. Further investigation of the mechanisms of action of N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide, particularly in the inhibition of cancer cell growth and amyloid-beta plaque formation.
2. Development of more efficient synthesis methods for N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide, which would allow for larger-scale production and more widespread use in lab experiments.
3. Investigation of the potential therapeutic applications of N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide in other diseases, such as inflammation and oxidative stress-related disorders.
4. Development of new formulations of N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide that can improve its bioavailability and efficacy in vivo.
In conclusion, N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide is a promising compound with potential therapeutic applications in cancer and neurodegenerative diseases. Further research is needed to fully understand its mechanisms of action and to explore its potential in other diseases.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide involves a multi-step process that begins with the reaction of 4-chloroaniline with 3,3-diphenylpropanoic acid to form an amide intermediate. This intermediate is then reacted with 2-nitrobenzoyl chloride to form the final product, which is purified using column chromatography.

Scientific Research Applications

N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. In cancer research, N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide has been shown to induce apoptosis in cancer cells, making it a promising candidate for further investigation as a potential cancer therapy.
In neurodegenerative disease research, N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide has been shown to have neuroprotective effects, particularly in the treatment of Alzheimer's disease. N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease, and to improve cognitive function in animal models of the disease.

properties

Product Name

N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide

Molecular Formula

C28H23ClN2O2

Molecular Weight

454.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(3,3-diphenylpropanoylamino)benzamide

InChI

InChI=1S/C28H23ClN2O2/c29-22-15-17-23(18-16-22)30-28(33)24-13-7-8-14-26(24)31-27(32)19-25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-18,25H,19H2,(H,30,33)(H,31,32)

InChI Key

HSXXOSFKEDFXIM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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